(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
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Overview
Description
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a chloromethyl group on the oxane ring makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or chloromethyl benzene under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(2R,3R)-3-(chloromethyl)-2-[3-(difluoromethyl)phenyl]oxane: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl and chloromethyl groups in (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14ClF3O |
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Molecular Weight |
278.70 g/mol |
IUPAC Name |
(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2/t10-,12-/m0/s1 |
InChI Key |
KDGIUQQGEBSGPA-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
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